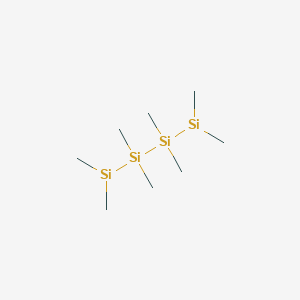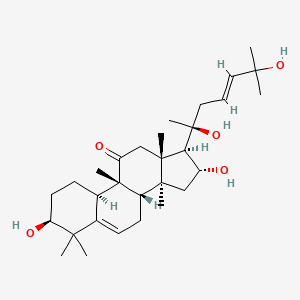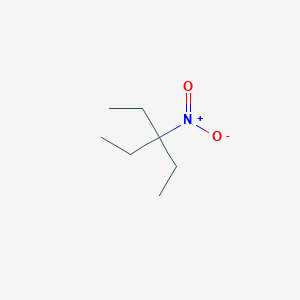
3-Ethyl-3-nitropentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-3-nitropentane is an organic compound belonging to the class of nitroalkanes. Nitroalkanes are characterized by the presence of one or more nitro groups (-NO2) attached to an alkane chain. These compounds are known for their unique chemical properties and reactivity, making them valuable in various chemical processes and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Ethyl-3-nitropentane can be synthesized through several methods. One common approach involves the nitration of alkanes. This process typically requires high temperatures and the presence of nitric acid. The reaction can be represented as follows:
RH+HONO2→RNO2+H2O
In this case, the alkane (3-ethylpentane) reacts with nitric acid to form this compound and water .
Industrial Production Methods: Industrial production of nitroalkanes, including this compound, often involves the vapor-phase nitration of alkanes. This method ensures higher yields and purity of the final product. The reaction is typically carried out at elevated temperatures in the presence of a catalyst to facilitate the nitration process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-3-nitropentane undergoes various chemical reactions, including:
Oxidation: Nitroalkanes can be oxidized to form nitro compounds with higher oxidation states.
Reduction: Reduction of nitroalkanes can yield amines or other reduced products.
Substitution: Nitroalkanes can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Higher oxidation state nitro compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the nitro group.
Aplicaciones Científicas De Investigación
3-Ethyl-3-nitropentane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Mecanismo De Acción
The mechanism of action of 3-ethyl-3-nitropentane involves its interaction with molecular targets and pathways. The nitro group (-NO2) is highly reactive and can participate in various chemical reactions. In biological systems, nitroalkanes can interact with enzymes and other biomolecules, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
- Nitromethane
- Nitroethane
- 1-Nitropropane
- 2-Nitropropane
Comparison: 3-Ethyl-3-nitropentane is unique due to its specific structure, which includes an ethyl group and a nitro group attached to a pentane chain. This structure imparts distinct chemical properties and reactivity compared to other nitroalkanes. For example, the presence of the ethyl group can influence the compound’s solubility, boiling point, and reactivity in chemical reactions .
Propiedades
Número CAS |
597-08-0 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-ethyl-3-nitropentane |
InChI |
InChI=1S/C7H15NO2/c1-4-7(5-2,6-3)8(9)10/h4-6H2,1-3H3 |
Clave InChI |
ZNAOOFBWNQOGAR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(CC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


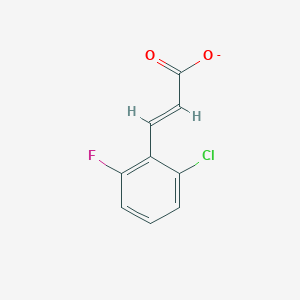
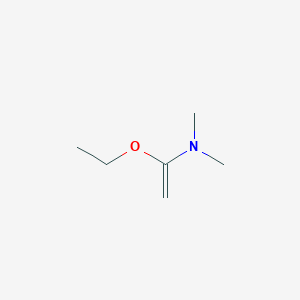

![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)

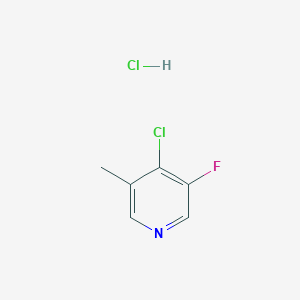

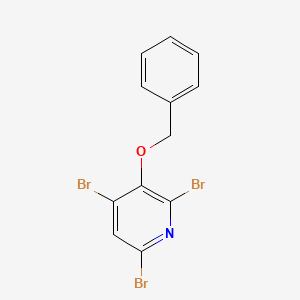

![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
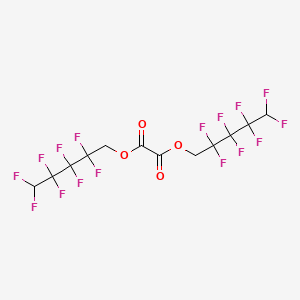
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
